2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

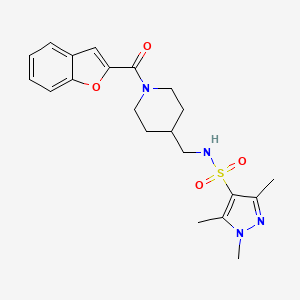

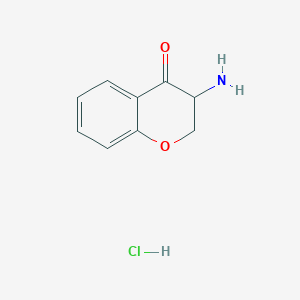

The compound “2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The 2-chlorobenzyl group and the styryl group are both attached to the pyridazinone ring, which could potentially influence the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridazinone ring, with the 2-chlorobenzyl and styryl groups attached. The presence of these groups could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the pyridazinone ring and the attached groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2-chlorobenzyl alcohol, a compound with a similar 2-chlorobenzyl group, is a liquid at room temperature .Scientific Research Applications

Synthesis Approaches

Synthetic pathways for derivatives of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone have been explored in various studies. The synthesis often involves a sequence of reactions, starting from specific chemical compounds, to form a variety of derivatives. For instance, certain derivatives were synthesized from the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions, showcasing the presence of 3(2H)-pyridazinone core in pharmaceuticals and pesticides (Tsolomiti, Tsolomiti, & Tsolomitis, 2007). Another study focused on the synthesis of novel pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety at position 2, which were confirmed by IR, 1H NMR, and MS data and tested for their antimicrobial and cytotoxic activities (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).

Antimicrobial and Antioxidant Activities

Some derivatives of this compound exhibit notable antimicrobial and antioxidant properties. Certain compounds showed activity against both Gram-positive and Gram-negative bacteria, with most of the compounds being active against E. coli ATCC 35218, highlighting their potential as antimicrobial agents. Additionally, these compounds displayed promising antioxidant activities, further supporting their potential therapeutic applications (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012). Another study synthesized a series of novel analogues of 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one and evaluated them for antimicrobial and antioxidant activities, revealing that the compound 5e showed good antibacterial and antifungal activity against all the bacterial and fungal strains, along with in-vitro antioxidant activities (Saini, Das, & Mehta, 2022).

Anticancer Activity

A series of pyridazinone derivatives bearing benzenesulfonamide moiety showed remarkable anticancer activity against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. Specifically, derivative 2h exhibited significant activity against leukemia and non-small cell lung cancer cell lines with a GI(50) value of less than 0.1 μM, indicating its potential as a lead compound for developing new anticancer agents (Rathish, Javed, Ahmad, Bano, Alam, Akhter, Pillai, Ovais, & Samim, 2012).

Future Directions

properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-11H,12-14H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUKJAQIUYMNAS-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoate](/img/structure/B2633468.png)

![N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide](/img/structure/B2633469.png)

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2633479.png)

![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2633484.png)